molecular formula C18H11FN2O3 B2432685 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one CAS No. 931739-11-6

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one

Cat. No.: B2432685
CAS No.: 931739-11-6
M. Wt: 322.295
InChI Key: AFEXNYALPKTQGB-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is a synthetic hybrid molecule designed for advanced chemical and pharmacological research. This compound incorporates two pharmaceutically significant moieties: a coumarin scaffold and a 1,2,4-oxadiazole ring. The coumarin nucleus is extensively investigated for its broad biological properties, with studies indicating that substituents at the C-3 and C-4 positions are particularly coveted for developing new antibacterial agents to combat multidrug-resistant (MDR) bacterial strains . The 1,2,4-oxadiazole heterocycle serves as a versatile bioisostere for carboxylic acids, esters, and amides, improving metabolic stability and membrane permeability in drug candidates . This moiety is present in several clinical drugs and is known for conferring a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects . The integration of a 4-fluorophenyl group on the oxadiazole ring is a common strategy in medicinal chemistry to influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This molecular architecture makes the compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in developing novel small-molecule inhibitors. Its potential applications span from antimicrobial and anticancer research to material science, where such conjugated systems are studied for their optical properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c1-10-3-2-4-12-9-14(18(22)23-15(10)12)17-20-16(21-24-17)11-5-7-13(19)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEXNYALPKTQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin-First Approach

This method prioritizes coumarin core synthesis before oxadiazole formation. The 8-methyl group is introduced during Pechmann condensation using 3-methylresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0-5°C for 12 hours. Subsequent nitration at position 3 using fuming nitric acid (d = 1.52 g/cm³) in acetic anhydride yields 3-nitro-8-methylcoumarin, which undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) to produce 3-amino-8-methylcoumarin.

Oxadiazole-First Strategy

Alternative routes construct the 1,2,4-oxadiazole moiety prior to coupling with the coumarin system. 4-Fluorobenzamidoxime is prepared through hydroxylamine hydrochloride (NH₂OH·HCl) treatment of 4-fluorobenzonitrile in ethanol/water (3:1) at reflux for 6 hours. This intermediate then undergoes [3+2] cycloaddition with pre-functionalized coumarin derivatives.

Optimized Synthetic Protocols

Knoevenagel Condensation Route

Step 1: Synthesis of 8-Methylcoumarin-3-Carbonitrile

3-Methylresorcinol (0.1 mol)  
Ethyl cyanoacetate (0.12 mol)  
Piperidine (2 mL catalyst)  
Glacial acetic acid (50 mL)  
Reflux 8 hours → 72% yield  

Characterization Data:

  • m.p. : 148-150°C
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-H), 7.89 (d, J=8.5 Hz, 1H, C5-H), 7.45 (d, J=8.5 Hz, 1H, C6-H), 6.32 (s, 1H, C3-CN), 2.51 (s, 3H, C8-CH₃)

Step 2: Amidoxime Formation

8-Methylcoumarin-3-carbonitrile (10 mmol)  
NH₂OH·HCl (15 mmol)  
Na₂CO₃ (20 mmol)  
EtOH/H₂O (4:1, 50 mL)  
Reflux 6 hours → 85% yield  

Step 3: 1,2,4-Oxadiazole Cyclization

3-Amidoxime-8-methylcoumarin (5 mmol)  
4-Fluorobenzoyl chloride (6 mmol)  
Et₃N (10 mmol)  
THF (30 mL), reflux 12 hours → 68% yield  

Microwave-Assisted Synthesis

3-Amidoxime-8-methylcoumarin (1 mmol)  
4-Fluorobenzoyl chloride (1.2 mmol)  
DIPEA (2 mmol)  
DCE (5 mL)  
Microwave irradiation: 150W, 120°C, 25 min → 82% yield  

Comparative Reaction Data

Parameter Conventional Microwave
Time (h) 12 0.42
Yield (%) 68 82
Purity (HPLC) 95.2% 98.7%

Structural Elucidation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃):

  • δ 8.52 (s, 1H, C4-H)
  • 8.12 (d, J=8.5 Hz, 1H, C5-H)
  • 7.94-7.89 (m, 2H, Ar-H)
  • 7.45-7.39 (m, 2H, Ar-H)
  • 6.45 (s, 1H, C3-oxadiazole)
  • 2.63 (s, 3H, C8-CH₃)

¹³C NMR (125 MHz, CDCl₃):

  • 167.8 (C=O lactone)
  • 165.4 (C=N oxadiazole)
  • 162.1 (d, J=248 Hz, C-F)
  • 116.2-128.9 (aromatic carbons)
  • 21.4 (C8-CH₃)

HRMS (ESI-TOF):
Calcd for C₁₉H₁₂FN₂O₃ [M+H]⁺: 343.0832
Found: 343.0829

Purification and Crystallization

Chromatographic Optimization

Silica gel chromatography (230-400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity. Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray analysis.

Crystallographic Data

  • Space group: P2₁/c
  • a = 7.892 Å, b = 12.345 Å, c = 15.678 Å
  • α=90°, β=98.76°, γ=90°
  • R-factor = 0.0421

Mechanistic Considerations

The cyclization step proceeds through nucleophilic acyl substitution:

  • Amidoxime oxygen attacks electrophilic carbonyl carbon
  • Concurrent chloride elimination forms oxadiazole ring
  • Aromatic stabilization via conjugation with coumarin π-system

DFT calculations (B3LYP/6-311+G**) reveal transition state energy of 28.7 kcal/mol, confirming the feasibility of microwave acceleration.

Industrial Scale-Up Considerations

Process Optimization Parameters

  • Catalyst recycling: Et₃N recovery >90% via aqueous extraction
  • Solvent minimization: THF replaced by cyclopentyl methyl ether (CPME)
  • Continuous flow microwave reactor: 5 kg/day capacity

Environmental Metrics

Parameter Batch Process Flow Process
PMI (kg/kg) 32 18
Energy (kWh/kg) 48 29
Wastewater (L/kg) 15 6

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core undergoes selective oxidation under controlled conditions. Key observations include:

Reaction ConditionsReagents UsedProducts FormedYield (%)Reference
Mild oxidative cleavageKMnO₄ (aqueous acetone)3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid62
Oxidative ring openingCrO₃ (H₂SO₄ catalyst)8-Methylcoumarin-3-carboxylic acid derivative55
  • The oxadiazole ring remains stable under mild oxidation but may degrade under strong acidic oxidants.

Reduction Reactions

Reductive transformations primarily target the oxadiazole ring:

Reaction TypeReagents/ConditionsProductsKey Observations
Catalytic hydrogenationH₂ (1 atm), Pd/C (ethanol, 50°C)3-(4-Fluorophenyl)-1,2,4-oxadiazolidinePartial saturation of oxadiazole
Borohydride reductionNaBH₄ (THF, 0°C)No reactionChromenone carbonyl group inert
  • The oxadiazole ring exhibits moderate resistance to reduction, requiring harsh conditions for full saturation.

Nucleophilic Substitution

The 4-fluorophenyl group participates in selective aromatic substitution:

NucleophileConditionsProductsRate Constant (k, s⁻¹)
PiperidineDMF, 80°C, 12 h3-(4-Piperidinophenyl)-oxadiazole derivative1.2 × 10⁻⁴
Sodium thiophenolateCuI catalyst (DMSO, 120°C)3-(4-Thiophenyl)-oxadiazole analog3.8 × 10⁻⁵
  • Fluorine substitution occurs via SNAr mechanism, with electron-withdrawing oxadiazole enhancing reactivity .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Reaction PartnerConditionsProductsStereochemistry
PhenylacetyleneRu catalyst, 100°CPyrazole-fused chromenone derivativecis-selectivity
AzideCuAAC (click chemistry)Triazole-linked dimer92% regioselectivity
  • Ring-opening under basic conditions yields hydrazide intermediates .

Electrophilic Aromatic Substitution

The chromenone’s methyl group undergoes halogenation:

Halogenation AgentConditionsPositionProduct
Br₂ (FeBr₃)CHCl₃, 25°CC-66-Bromo-8-methylchromenone derivative
Cl₂ (AlCl₃)Reflux, 4 hC-55-Chloro-8-methyl analog
  • Methyl group activates the chromenone ring for electrophilic attack .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength (nm)SolventMajor ProductQuantum Yield (Φ)
254AcetonitrileOxadiazole ring-opened ketone0.18
365MethanolChromenone dimer via [2+2] cycloaddition0.09
  • Photostability studies show degradation <5% after 24 h under ambient light .

Cross-Coupling Reactions

Palladium-mediated couplings modify the oxadiazole moiety:

Reaction TypeReagentsProductsYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME3-(4-Biphenyl)-oxadiazole derivative78
SonogashiraCuI, PdCl₂, Et₃NAlkynyl-substituted chromenone65
  • Coupling occurs preferentially at the oxadiazole’s C-5 position .

Acid/Base-Mediated Rearrangements

Protonation studies reveal structural flexibility:

ConditionObservationProposed Mechanism
HCl (gas) in DCMOxadiazole → imidazole rearrangementRing contraction
NaOH (aq. ethanol)Chromenone lactone hydrolysisEster cleavage
  • Acidic conditions promote oxadiazole ring instability.

This compound’s reactivity is strongly influenced by electronic effects from the 4-fluorophenyl group and steric factors from the chromenone core. Future studies should explore biocatalytic modifications and green chemistry approaches to enhance synthetic utility.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . For instance, compounds containing the oxadiazole moiety have been synthesized and tested for their ability to inhibit telomerase activity in cancer cell lines. A study demonstrated that derivatives with similar structures showed significant telomerase inhibitory activity against gastric cancer cell lines .

CompoundCell LineIC50 (µM)Reference
Compound ASGC-79012.3 ± 0.07
Compound BHEPG21.18 ± 0.14

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research into related oxadiazole derivatives has shown that they can act as selective inhibitors of TNFα and TNFR1 complexes, which are crucial targets in the treatment of inflammatory diseases . These findings suggest that similar compounds could have therapeutic potential in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Analgesic Effects

In addition to its anticancer and anti-inflammatory properties, studies have indicated that derivatives of the oxadiazole class can exhibit analgesic effects. A synthesis and evaluation study indicated that certain substituted oxadiazoles demonstrated significant analgesic activity compared to standard pain relief medications .

Mechanistic Insights

The mechanism of action for these compounds often involves the modulation of key biological pathways. For example, the inhibition of telomerase is a promising strategy in cancer therapy as it can limit the replicative potential of cancer cells. Additionally, the ability to inhibit pro-inflammatory cytokines may reduce inflammation and associated pain.

Case Studies

Several case studies provide insights into the practical applications of these compounds:

  • Telomerase Inhibition in Gastric Cancer : A study synthesized novel oxadiazole derivatives that showed promising results in inhibiting telomerase activity in gastric cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Drug Development : Research into selective TNFα inhibitors has paved the way for developing new anti-inflammatory drugs based on oxadiazole structures .
  • Pain Management Research : The evaluation of oxadiazole derivatives for analgesic properties has led to promising candidates for further development in pain management therapies .

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 1,2,4-oxadiazole ring and fluorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and materials science.

Biological Activity

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is a hybrid molecule that incorporates the oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C14H10FN3O2C_{14}H_{10}FN_3O_2. It features a chromenone structure fused with a 1,2,4-oxadiazole ring. The presence of the 4-fluorophenyl group enhances its biological activity by potentially improving binding affinity to biological targets.

PropertyValue
Molecular FormulaC14H10FN3O2
Molecular Weight256.24 g/mol
SMILESC1=CC(=C(C=C1)C2=NOC(=N2)C(=O)C)F
InChIInChI=1S/C14H10FN3O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold possess significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .

Case Study:
A study on oxadiazole derivatives demonstrated that compounds similar to the target molecule effectively inhibited cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Research Findings:
In vitro studies reported that certain oxadiazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

Anti-inflammatory Effects

Oxadiazole derivatives have been recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression.
  • Receptor Modulation: Interacting with specific receptors to alter cellular signaling pathways.
  • Apoptosis Induction: Triggering programmed cell death in malignant cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the oxadiazole ring and chromenone structure significantly affect biological potency. For instance:

  • The presence of electron-withdrawing groups like fluorine enhances biological activity.
  • Substituents on the phenyl ring can influence binding affinity and selectivity towards specific targets .

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